N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H17ClF3N5O and its molecular weight is 411.81. The purity is usually 95%.
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Scientific Research Applications
Potential Antiasthma Agents
Compounds with the triazolopyrimidine structure have been explored for their activity as mediator release inhibitors, potentially offering new avenues for antiasthma medications. Research indicated that certain derivatives, particularly those with specific phenyl substitutions, show promising activity in inhibiting histamine release, a critical response in asthma attacks (Medwid et al., 1990).
Antitumor Activity
Several studies have investigated the antitumor potential of triazolopyrimidines. One compound, TTI-237, demonstrated microtubule-active properties, inhibiting tumor growth in various human cancer models without being a substrate for common drug resistance transporters, indicating a unique mechanism of action distinct from other microtubule-active compounds (Beyer et al., 2008).
Antimicrobial and Antibacterial Applications
Compounds featuring the triazolopyrimidine moiety have shown potential in antimicrobial and antibacterial applications. For instance, a novel pyrimidine derivative exhibited antibacterial activity against common pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, showcasing the versatility of these compounds in addressing infectious diseases (Lahmidi et al., 2019).
Serotonin 5-HT6 Receptor Antagonists
Research into 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines has uncovered their utility as potent and selective serotonin 5-HT6 receptor antagonists, highlighting their potential in the development of treatments for neuropsychiatric and neurodegenerative disorders (Ivachtchenko et al., 2010).
Properties
IUPAC Name |
3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-15-5-3-12(8-14(15)18(20,21)22)4-6-16(28)23-7-1-2-13-9-24-17-25-11-26-27(17)10-13/h3,5,8-11H,1-2,4,6-7H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURUZAFIKJPSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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